molecular formula C6H9N3O2S B1422876 Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate CAS No. 227958-72-7

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Cat. No. B1422876
M. Wt: 187.22 g/mol
InChI Key: XKJBTZLTBJXIEN-UHFFFAOYSA-N
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Description

“Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate” is a chemical compound with the empirical formula C6H9N3O2S . It is a solid substance and is used in early discovery research .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate” can be represented by the SMILES string O=C(OC)CCC1=NN=C(N)S1 . This indicates that the molecule contains a thiadiazole ring attached to a propanoate group.


Physical And Chemical Properties Analysis

“Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate” is a solid substance . Its molecular weight is 187.22 . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : Research by Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds, including a derivative of 1,3,4-thiadiazole, demonstrated potential as Type II photosensitizers in photodynamic therapy for cancer treatment, characterized by high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

  • Schiff Bases Derived from 1,3,4-Thiadiazole : Gür et al. (2020) synthesized Schiff bases from 5-substituted-1,3,4-thiadiazole-2-amine, revealing high DNA protective ability against oxidative stress and strong antimicrobial activity. Some compounds showed cytotoxicity on cancer cell lines, indicating potential for use with chemotherapy drugs (Gür et al., 2020).
  • Antibacterial Activities of Thiadiazole Derivatives : Zhang et al. (2010) explored the antibacterial activities of 1,3,4-thiadiazole derivatives against various bacteria. Their research emphasized the significant antimicrobial potential of these compounds (Zhang et al., 2010).

Synthesis and Characterization

  • Microwave-Assisted Synthesis : Li and Chen (2008) developed an efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation. This method offers a convenient approach for producing these compounds with potential biological applications (Li & Chen, 2008).

Dyeing Performance

  • Thiadiazole Derivatives in Dyeing : Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives for use in dyeing nylon fabric, indicating the applicability of these compounds in the textile industry (Malik et al., 2018).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Quraishi and Khan (2006) investigated the effect of various 1,3,4-thiadiazole compounds in inhibiting corrosion of mild steel in sulfuric acid solution, suggesting applications in industrial corrosion protection (Quraishi & Khan, 2006).

Safety And Hazards

“Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate” is classified as Acute Tox. 4 Oral . The hazard statements associated with this compound include H302 (Harmful if swallowed) . Precautionary measures include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.) .

properties

IUPAC Name

methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJBTZLTBJXIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

CAS RN

227958-72-7
Record name methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Chlorocarbonyl-propionic acid methyl ester (4.4 g, 21 mmol) is added dropwise to a stirred suspension of thiosemicarbazide (4.0 g, 44 mmol) in THF (25 ml) at 0° C. After stirring at room temperature for 18 h the product which precipitates is removed by filtration and washed with diethyl ether. This product (7.1 g, 34 mmol) is suspended in toluene (30 ml) at 0° C. and methane sulfonic acid (3.37 ml, 52 mmol) is added dropwise to the stirred reaction. The reaction is heated at 70° C. for 3 hours then concentrated at reduced pressure. Methanol (30 ml) is added followed by slow addition of aqueous ammonia, with stirring, until the solution is basic. The titled compound which precipitates is removed by filtration and purified by chromatography on silica, eluting with chloroform-methanol (10:1).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Chlorocarbonyl-propionic acid methyl ester (4.4 g, 29 mmol) is added dropwise to a stirred suspension of semicarbazide (4.0 g, 44 mmol) in THF (25 ml) at 0° C. After stirring at room temperature for 1 hour, the solvent is removed to give a white solid. Toluene (30 ml) is added followed by dropwise addition of methane sulfonic acid (3.37 ml, 52 mmol) then the reaction is heated at 70° C. for 3 hours. The mixture is concentrated in vacuo and methanol (30 ml) is added. Aqueous ammonia is then added with stirring until a basic mixture is obtained. The solvents are removed and the residue is purified by chromatography on silica eluting with chloroform:methanol (10:1) to give the titled product.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
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Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
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Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
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Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Reactant of Route 5
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Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
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Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

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